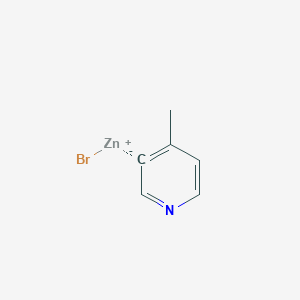
4-Methyl-3-pyridylzinkbromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-pyridylzinc bromide is a chemical compound with the molecular formula C6H6BrNZn . It has a molecular weight of 237.41 . It is typically stored in a refrigerator and is shipped at room temperature . The compound is in liquid form .
Synthesis Analysis
The synthesis of 4-Methyl-3-pyridylzinc bromide involves a coupling reaction of stable 2-pyridylzinc bromides and 3-pyridylzinc bromides . The organozincs used in this study were easily prepared via the direct insertion of active zinc into the corresponding bromopyridines .Molecular Structure Analysis
The IUPAC name for 4-Methyl-3-pyridylzinc bromide is bromo (4-methyl-3-pyridinyl)zinc . The InChI code for the compound is 1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2,4-5H,1H3;1H;/q;;+1/p-1 .Chemical Reactions Analysis
The subsequent coupling reactions of 4-Methyl-3-pyridylzinc bromide with a variety of different electrophiles have afforded the corresponding coupling products . A slightly longer reaction time was required to complete the coupling reaction with 2-bromothiazole and 2-bromoquinoline .Physical And Chemical Properties Analysis
4-Methyl-3-pyridylzinc bromide is a liquid . It has a molecular weight of 237.41 . The compound is typically stored in a refrigerator and is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Methyl-3-pyridylzinkbromid wird in der organischen Synthese verwendet . Ein praktischer Syntheseweg zur Herstellung von 2-Pyridyl- und 3-Pyridyl-Derivaten wurde durch die Verwendung einer einfachen Kupplungsreaktion von stabilen 2-Pyridylzinkbromiden und 3-Pyridylzinkbromiden realisiert .
Herstellung von heterocyclischen Organozinkverbindungen
Diese Verbindung wird bei der Herstellung von heterocyclischen Organozinkverbindungen verwendet . Die in dieser Studie verwendeten Organozinke wurden durch die direkte Insertion von aktivem Zink in die entsprechenden Brompyridine leicht hergestellt .
Kupplungsreaktionen mit Elektrophilen
This compound wird in Kupplungsreaktionen mit einer Vielzahl verschiedener Elektrophile verwendet . Die anschließenden Kupplungsreaktionen haben die entsprechenden Kupplungsprodukte ergeben .
Herstellung von Organomanganverbindungen
Unter Verwendung von hoch aktivem Mangan wurden eine Vielzahl von Grignard-artigen Organomanganreagenzien erhalten . Die anschließenden Kupplungsreaktionen der erhaltenen Organomanganreagenzien mit mehreren Elektrophilen wurden ebenfalls unter milden Bedingungen durchgeführt .
Synthese von Bipyridinderivaten
Bipyridine und ihre Derivate werden in großem Umfang als grundlegende Bestandteile in verschiedenen Anwendungen eingesetzt, darunter biologisch aktive Moleküle, Liganden in der Übergangsmetallkatalyse, Photosensibilisatoren, Viologene und in supramolekularen Strukturen . This compound kann bei der Synthese dieser Bipyridinderivate verwendet werden .
Metallkatalysierte Kreuzkupplungsreaktionen
Diese Verbindung kann in metallkatalysierten Kreuzkupplungsreaktionen verwendet werden . Dazu gehören Suzuki-, Negishi- und Stille-Kupplung .
Safety and Hazards
Wirkmechanismus
Target of Action
Organozinc compounds like 4-methyl-3-pyridylzinc bromide are generally known to participate in various organic reactions, including negishi cross-coupling reactions . These reactions involve the transfer of an organozinc moiety to a suitable electrophile, often catalyzed by a transition metal .
Mode of Action
The mode of action of 4-Methyl-3-pyridylzinc bromide involves its role as a nucleophile in organic reactions. In a typical reaction, the organozinc moiety (4-methyl-3-pyridylzinc) attacks an electrophilic carbon, displacing a leaving group . This is similar to an SN2 mechanism, where the nucleophile and the leaving group are involved in a concerted reaction .
Biochemical Pathways
Organozinc compounds are often used in synthetic chemistry to construct complex organic molecules, potentially affecting various biochemical pathways depending on the final product .
Result of Action
The result of the action of 4-Methyl-3-pyridylzinc bromide is the formation of a new carbon-carbon bond, leading to the synthesis of complex organic molecules . The exact molecular and cellular effects would depend on the specific reaction and the other reactants involved .
Action Environment
The action of 4-Methyl-3-pyridylzinc bromide can be influenced by various environmental factors. For instance, the reaction conditions (e.g., temperature, solvent) can affect the efficiency and selectivity of the reaction . Furthermore, organozinc compounds are typically sensitive to air and moisture, requiring careful handling and storage .
Eigenschaften
IUPAC Name |
bromozinc(1+);4-methyl-3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDBPWDERKMQMF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=NC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
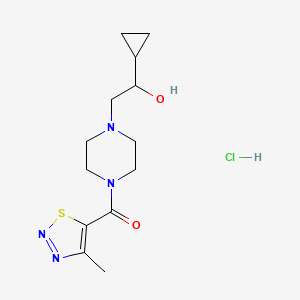
![N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2464147.png)

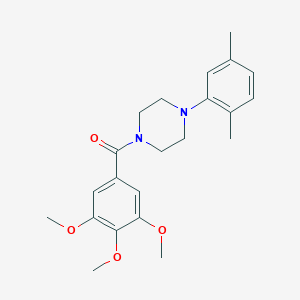
![4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2464155.png)
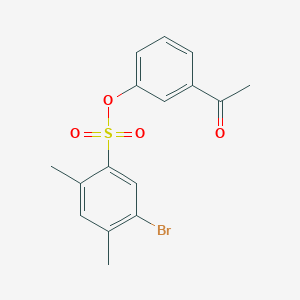
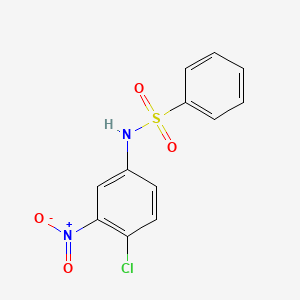

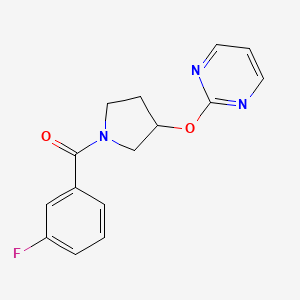
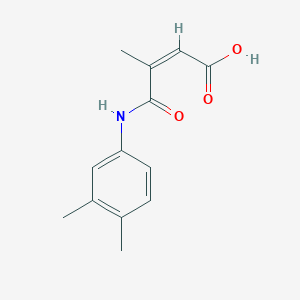
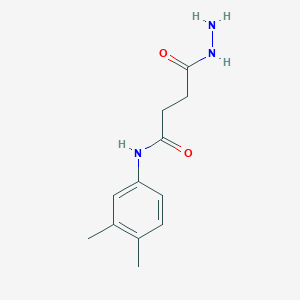

![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2464165.png)
![4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2464166.png)
